4-Acetamido-2-cyanophenylboronic acid
Description
4-Acetamido-2-cyanophenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an acetamido group at position 4 and a cyano group at position 2. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and transition metals.
Properties
Molecular Formula |
C9H9BN2O3 |
|---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
(4-acetamido-2-cyanophenyl)boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-8-2-3-9(10(14)15)7(4-8)5-11/h2-4,14-15H,1H3,(H,12,13) |
InChI Key |
SMWLJCBYLSDXPS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)C)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Esterification and Hydrolysis Steps
- The boronic acid intermediate is often isolated as a cyclic boronate ester (e.g., 1,3,2-dioxaborinane derivatives) for ease of purification and stability.
- Esterification is typically performed with 1,3-propanediol or other diols under mild conditions.
- Subsequent hydrolysis under acidic aqueous conditions (pH 1-3) regenerates the free boronic acid.
This two-step esterification-hydrolysis cycle improves the overall yield and purity of the final boronic acid compound.
Acetamido Group Introduction via Acylation of Amino Precursors
- The acetamido group is introduced by acetylation of the corresponding amino group on the phenyl ring.
- Common reagents include acetic anhydride or acetyl chloride in the presence of a base or catalyst.
- The amino precursor can be 4-amino-2-cyanophenylboronic acid or its protected derivatives.
- Reaction solvents such as dichloromethane or tetrahydrofuran are used to control reaction rates and selectivity.
The acylation step is crucial for obtaining the 4-acetamido substitution pattern and is described in various synthetic protocols for phenylboronic acid derivatives.
Alternative Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura cross-coupling reactions can be employed to construct the boronic acid moiety on a pre-functionalized aromatic ring.
- Starting from 4-acetamido-2-halobenzonitrile, the coupling with bis(pinacolato)diboron in the presence of palladium catalysts yields the boronate ester intermediate.
- Subsequent hydrolysis yields the free boronic acid.
This method allows for high regioselectivity and functional group tolerance, suitable for complex substituted phenylboronic acids.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The patented process (WO2014023576A1) emphasizes the use of 2-bromobenzonitrile as a starting material for synthesizing 2-cyanophenylboronic acid, which can be further functionalized to the acetamido derivative by acetylation of the amino group at the 4-position.
- The esterification with diols like 1,3-propanediol forms cyclic boronate esters that improve handling and purification, followed by acid hydrolysis to release the boronic acid functionality in high yield.
- The acetamido group introduction is typically performed post-boronation to avoid interference with boron chemistry and to ensure selectivity in acetylation.
- Palladium-catalyzed borylation provides an efficient alternative, especially when halogenated precursors are available, and is compatible with sensitive functional groups such as cyano and acetamido.
- The pH control during hydrolysis and salt formation steps is critical; basic aqueous solutions (pH 10-14) are used to extract and isolate boronic acid salts, which can be converted back to free acids by acidification.
- Organic and inorganic salts of the boronic acid can be prepared to improve stability and solubility for downstream applications.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are mild, and the products are typically biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
4-Acetamido-2-cyanophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetamido-2-cyanophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in the design of enzyme inhibitors and drug delivery systems. Additionally, the cyano and acetamido groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Electron-Withdrawing Groups (EWGs): The cyano group in the target compound is a stronger EWG than chloro (in the 2-chloro-3-methyl derivative) but weaker than nitro (in the 2-nitro analog). This enhances Lewis acidity compared to the parent 4-acetamidophenylboronic acid, facilitating faster transmetallation in Suzuki reactions . The nitro-substituted compound likely exhibits the highest reactivity due to the extreme electron-withdrawing nature of NO2 .
Solubility: The acetamido group improves aqueous solubility across all compounds. However, the cyano and nitro groups reduce solubility compared to the parent 4-acetamidophenylboronic acid due to decreased polarity balance .
Stability and Protodeboronation Resistance
Boronic acids are prone to protodeboronation under basic conditions. Electron-withdrawing groups like cyano or nitro stabilize the boronate anion via resonance, reducing degradation. For example:
- 4-Acetamido-2-cyanophenylboronic acid is expected to exhibit higher stability than 4-acetamidophenylboronic acid but slightly lower than the nitro-substituted derivative .
- The chloro-methyl derivative’s stability is moderated by the opposing electronic effects of Cl (EWG) and Me (EDG) .
Q & A
Q. Critical Factors :
Q. Example Data :
| Step | Yield Range | Key Conditions |
|---|---|---|
| Acylation | 70–85% | 0–5°C, 2h |
| Cyanation | 50–65% | 80°C, 12h |
| Borylation | 60–75% | Pd(dppf)Cl₂, 70°C |
Advanced: How do the electron-withdrawing substituents (cyano, acetamido) influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
The cyano (-CN) and acetamido (-NHCOCH₃) groups synergistically modulate electronic and steric effects:
- Electronic Effects :
- Steric Effects :
Q. Experimental Optimization :
- Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C for aryl halides.
- Monitor reaction progress via TLC (Rf shift) or ¹¹B NMR to confirm boronic acid consumption.
Q. Data Contradictions :
- notes chloro/methyl substituents reduce coupling yields by 15–20% compared to cyano analogs, suggesting -CN improves compatibility with electron-deficient aryl halides .
Basic: What analytical techniques are critical for characterizing 4-Acetamido-2-cyanophenylboronic acid?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., acetamido δ 2.1 ppm for CH₃; cyano absence in ¹H NMR).
- ¹¹B NMR : Verify boronic acid formation (δ 28–32 ppm for -B(OH)₂).
- FT-IR : Detect -CN stretch (~2240 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) .
- HPLC-MS : Assess purity and molecular ion ([M+H]⁺ expected at m/z 219.1).
Q. Safety Note :
Advanced: How to resolve low yields in boronation steps due to protodeboronation?
Methodological Answer:
Protodeboronation is exacerbated by electron-withdrawing groups. Mitigation strategies include:
pH Control : Maintain mildly basic conditions (pH 7–9) using NaHCO₃ to stabilize the boronate intermediate .
Low-Temperature Quenching : After lithiation, add trimethyl borate at -78°C to minimize side reactions.
Protecting Groups : Temporarily protect the boronic acid as a pinacol ester, then deprotect with aqueous HCl .
Q. Case Study :
- reports 15% higher yields using pinacol ester protection for chloro-methyl analogs .
Basic: What safety precautions are essential when handling 4-Acetamido-2-cyanophenylboronic acid?
Methodological Answer:
- Hazard Mitigation :
- Storage : 4–8°C in airtight, light-resistant containers to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
Experimental Design :
- Prepare buffered solutions (pH 4–10).
- Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.
- Monitor degradation via HPLC (area under the curve) and ¹¹B NMR.
Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
